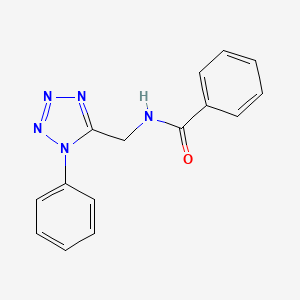

N-((1-苯基-1H-四唑-5-基)甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide” is a compound that contains a tetrazole moiety. Tetrazoles are a class of nitrogen-containing heterocyclic compounds that have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, and materials science .

Synthesis Analysis

The synthesis of compounds containing both trifluoromethanesulfonamide and tetrazole moieties has been studied . The reaction of 1,1,1-trifluoro-N-phenylmethanesulfonamide with bromoacetonitrile quantitatively afforded N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Molecular Structure Analysis

The structure of the compound was proved by IR and NMR spectra and elemental analysis . It was isolated as an off-white crystalline solid readily soluble in polar solvents .Chemical Reactions Analysis

Tetrazoles easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .Physical And Chemical Properties Analysis

The compound is a high-melting crystalline solid (mp 170–172°C) . The 1H NMR spectrum of the compound in CDCl3 showed signals for methylene (δ 4.64 ppm) and aromatic protons (δ 7.46–7.53 ppm), which appeared at a lower field than the corresponding signals of bromoacetonitrile (δ 3.79 ppm) and N-phenyltriflamide (δ 7.20–7.36 ppm) .科学研究应用

Medicinal and Pharmaceutical Applications

Tetrazole and its derivatives, including N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide, play a very important role in medicinal and pharmaceutical applications . They are often used in the synthesis of various drugs due to their biological activities .

Inhibitor of Aluminum Corrosion

1-Phenyl-1H-tetrazole-5-thiol, a derivative of tetrazole, has been found to be an effective inhibitor of aluminum corrosion in 1M HCl solution .

Synthesis of Oxacyclic Building Blocks

1-Phenyl-1H-tetrazole-5-thiol has been used in the synthesis of oxacyclic building blocks via highly stereoselective radical cyclization and olefin metathesis reactions .

G Protein-Coupled Receptor-35 Agonists

N-[2-(1H-Tetrazol-5-yl)phenyl]benzamide derivatives have been studied as potent G Protein-Coupled Receptor-35 (GPR35) agonists .

High-Performance Energetic Material

The synthesis of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole and its derivatives from 5-aminotetrazole and cyanogen azide has been proposed as a promising strategy towards high-performance energetic material .

Eco-Friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Biological Activities

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Other Useful Applications

In addition to the above, tetrazoles have other useful applications in areas such as photography, as growth hormones, and as a platform for virtual screening .

作用机制

Target of Action

The primary target of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is the G protein-coupled receptor-35 (GPR35) . GPR35 has emerged as a potential target in the treatment of pain and inflammatory and metabolic diseases .

Mode of Action

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide acts as an agonist of GPR35 . It interacts with GPR35, triggering a conformational change that activates the receptor. This activation leads to a series of intracellular events, including the release of G proteins and the initiation of various signaling pathways .

Pharmacokinetics

The physicochemical properties of related compounds suggest that they have good drug-like properties .

Result of Action

The activation of GPR35 by N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can lead to various molecular and cellular effects. These effects depend on the specific physiological context and can include changes in cell signaling, gene expression, and cellular function .

Action Environment

The action of N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s stability and reactivity . Additionally, the presence of other molecules can influence the compound’s interactions with its target .

属性

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQHSPGXUBNSIFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)ethyl)phenol](/img/structure/B2886906.png)

![(E)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2886907.png)

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2886908.png)

![N-(2-chlorobenzyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2886909.png)

![3-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-4-methoxybenzamide](/img/structure/B2886910.png)

![N-cyclopentyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d] pyrimidin-3-yl))carboxamide](/img/structure/B2886915.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)

![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)